molecular formula C7H13ClN4S2 B14564996 N~1~-(2-Chloroprop-2-en-1-yl)-N~2~-ethylhydrazine-1,2-dicarbothioamide CAS No. 61784-84-7

N~1~-(2-Chloroprop-2-en-1-yl)-N~2~-ethylhydrazine-1,2-dicarbothioamide

Cat. No.: B14564996
CAS No.: 61784-84-7
M. Wt: 252.8 g/mol
InChI Key: SIAITVLQIIHEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(2-Chloroprop-2-en-1-yl)-N~2~-ethylhydrazine-1,2-dicarbothioamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloropropenyl group and an ethylhydrazine moiety, which contribute to its reactivity and versatility in chemical reactions.

Properties

CAS No.

61784-84-7

Molecular Formula

C7H13ClN4S2

Molecular Weight

252.8 g/mol

IUPAC Name

1-(2-chloroprop-2-enyl)-3-(ethylcarbamothioylamino)thiourea

InChI

InChI=1S/C7H13ClN4S2/c1-3-9-6(13)11-12-7(14)10-4-5(2)8/h2-4H2,1H3,(H2,9,11,13)(H2,10,12,14)

InChI Key

SIAITVLQIIHEGA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=S)NCC(=C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Chloroprop-2-en-1-yl)-N~2~-ethylhydrazine-1,2-dicarbothioamide typically involves the reaction of 2-chloroprop-2-en-1-yl derivatives with ethylhydrazine under controlled conditions. One common method involves the use of hydrazine hydrate in an alkaline medium, which facilitates the formation of the desired product through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Chloroprop-2-en-1-yl)-N~2~-ethylhydrazine-1,2-dicarbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Selenium dioxide (SeO~2~) in an appropriate solvent.

    Reduction: Sodium borohydride (NaBH~4~) in a suitable solvent.

    Substitution: Various nucleophiles in the presence of a base such as potassium hydroxide (KOH).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups .

Scientific Research Applications

N~1~-(2-Chloroprop-2-en-1-yl)-N~2~-ethylhydrazine-1,2-dicarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-Chloroprop-2-en-1-yl)-N~2~-ethylhydrazine-1,2-dicarbothioamide involves its interaction with molecular targets through nucleophilic and electrophilic pathways. The compound’s reactivity is attributed to the presence of the chloropropenyl group, which can undergo nucleophilic substitution, and the ethylhydrazine moiety, which can participate in redox reactions . These interactions can lead to the formation of various intermediates and products that exert specific effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(2-Chloroprop-2-en-1-yl)-N~2~-ethylhydrazine-1,2-dicarbothioamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the chloropropenyl and ethylhydrazine moieties allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.